molecular formula C16H15ClFNO3S B11170382 3-(benzylsulfonyl)-N-(3-chloro-4-fluorophenyl)propanamide

3-(benzylsulfonyl)-N-(3-chloro-4-fluorophenyl)propanamide

Cat. No.: B11170382
M. Wt: 355.8 g/mol
InChI Key: DEBHBGSVEJMFIU-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(3-chloro-4-fluorophenyl)propanamide is a synthetic organic compound characterized by the presence of a benzylsulfonyl group, a chlorofluorophenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(3-chloro-4-fluorophenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting benzyl chloride with sodium sulfite under basic conditions to form benzylsulfonic acid, which is then converted to benzylsulfonyl chloride using thionyl chloride.

    Coupling with 3-chloro-4-fluoroaniline: The benzylsulfonyl chloride is then reacted with 3-chloro-4-fluoroaniline in the presence of a base such as triethylamine to form the intermediate benzylsulfonyl-3-chloro-4-fluoroaniline.

    Formation of the Propanamide Backbone: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(3-chloro-4-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted chlorofluorophenyl derivatives.

Scientific Research Applications

3-(benzylsulfonyl)-N-(3-chloro-4-fluorophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(3-chloro-4-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group may interact with the active site of enzymes, inhibiting their activity, while the chlorofluorophenyl group may enhance binding affinity and specificity. The propanamide backbone provides structural stability and facilitates the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(benzylsulfonyl)-N-(3-chlorophenyl)propanamide: Lacks the fluorine atom, which may affect its binding affinity and specificity.

    3-(benzylsulfonyl)-N-(4-fluorophenyl)propanamide: Lacks the chlorine atom, which may influence its chemical reactivity and biological activity.

    3-(benzylsulfonyl)-N-(3-chloro-4-methylphenyl)propanamide: Contains a methyl group instead of a fluorine atom, which may alter its physicochemical properties.

Uniqueness

3-(benzylsulfonyl)-N-(3-chloro-4-fluorophenyl)propanamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity, binding affinity, and biological activity. This combination of substituents provides a balance of properties that can be advantageous in various applications.

Properties

Molecular Formula

C16H15ClFNO3S

Molecular Weight

355.8 g/mol

IUPAC Name

3-benzylsulfonyl-N-(3-chloro-4-fluorophenyl)propanamide

InChI

InChI=1S/C16H15ClFNO3S/c17-14-10-13(6-7-15(14)18)19-16(20)8-9-23(21,22)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)

InChI Key

DEBHBGSVEJMFIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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